1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an amino-methylpropanol backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3-methoxybenzylamine with 2-methylpropan-2-ol under specific conditions. One common method includes the use of a Grignard reaction, where 3-bromoanisole reacts with a Grignard reagent to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the amino-methylpropanol backbone facilitates its solubility and transport within biological systems . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol can be compared to similar compounds such as:
1-Amino-2-methylpropan-2-ol: This compound has a similar backbone but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
2-Amino-2-methyl-1-propanol: Another related compound with a different substitution pattern, leading to variations in reactivity and biological activity.
The presence of the methoxyphenyl group in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its analogs.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,14)9-13-8-10-5-4-6-11(7-10)15-3/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
LHDHZQVAZDSNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
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